2-(2-Chlorophenyl)-4-nitrobenzoic acid
CAS No.: 1261963-51-2
Cat. No.: VC11766116
Molecular Formula: C13H8ClNO4
Molecular Weight: 277.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261963-51-2 |
---|---|
Molecular Formula | C13H8ClNO4 |
Molecular Weight | 277.66 g/mol |
IUPAC Name | 2-(2-chlorophenyl)-4-nitrobenzoic acid |
Standard InChI | InChI=1S/C13H8ClNO4/c14-12-4-2-1-3-9(12)11-7-8(15(18)19)5-6-10(11)13(16)17/h1-7H,(H,16,17) |
Standard InChI Key | WGQRXZAONBZEDV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl |
Introduction
Synthetic Methodologies
Nitration of Chlorophenylbenzoic Acids
A patented method for synthesizing 2-chloro-4-fluoro-5-nitrobenzoic acid involves nitrating 2-chloro-4-fluorotrichlorotoluene in sulfuric acid, achieving a 96.2% molar yield . This two-step process—nitration followed by hydrolysis—could be adapted for 2-(2-chlorophenyl)-4-nitrobenzoic acid:
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Nitration: Reacting 2-(2-chlorophenyl)benzoic acid with a sulfonitric mixture (H₂SO₄/HNO₃) at 80–110°C.
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Hydrolysis: Converting intermediates to the carboxylic acid via aqueous workup, as demonstrated for analogous compounds .
Key challenges include managing regioselectivity to avoid para-nitro byproducts and minimizing side reactions from steric strain.
Purification and Yield Optimization
In the hydrolysis of 2-chloro-4-fluoro-5-nitrotrichloromethane benzene, yields of 82–91% were achieved using ethyl acetate extraction and solvent evaporation . Similar protocols could apply to the ortho-chlorophenyl analog, though recrystallization solvents may require adjustment to accommodate increased lipophilicity.
Physicochemical and Thermal Properties
Thermal Stability
The para-chlorophenyl analog melts at 148–152°C , while its ortho isomer likely has a lower melting point due to reduced symmetry. Differential scanning calorimetry (DSC) of related compounds shows decomposition onset above 200°C, suggesting moderate thermal stability for pharmaceutical processing .
Solubility and Partitioning
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Aqueous Solubility: The carboxyl group enhances water solubility, but the nitro and chlorophenyl groups counteract this via hydrophobic effects.
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Organic Solvents: High solubility in ethyl acetate and dichloromethane is expected, facilitating purification .
Pharmaceutical and Biological Applications
Antimicrobial Agents
2-[(2-Chlorophenyl)amino]-3-nitrobenzoic acid (CAS 38120-54-6) serves as an intermediate in synthesizing Endophenazine A, a phenazine antibiotic active against Gram-positive bacteria and Lemna minor . Although structurally distinct, the nitro and chlorophenyl motifs in 2-(2-chlorophenyl)-4-nitrobenzoic acid suggest potential bioactivity, warranting exploration in antimicrobial assays.
Antiviral Activity
2-Chloro-4-nitrobenzoic acid derivatives exhibit antiviral properties, particularly against HIV, by modulating immune responses . Molecular salts of these compounds enhance bioavailability through improved solubility, a strategy applicable to the ortho-chlorophenyl variant .
Research Frontiers and Challenges
Halogen Bonding in Crystal Engineering
In 2c4n molecular salts, Cl···O halogen bonds contribute to crystal stability in 33% of cases . For the ortho-chlorophenyl isomer, intramolecular Cl···O interactions may dominate, reducing intermolecular halogen bonding. Computational modeling (e.g., DFT) could predict preferred conformations and packing efficiency.
Synthetic Scalability
Scaling nitration-hydrolysis sequences requires addressing:
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- concentration of a solution resulting from a known mass of compound in a specific volume